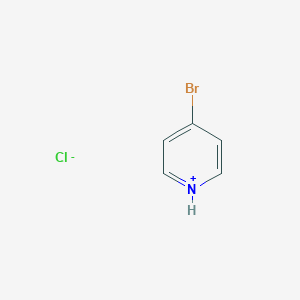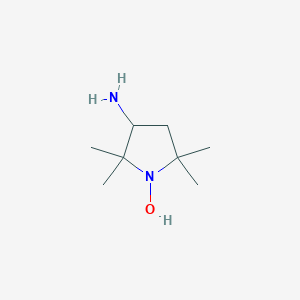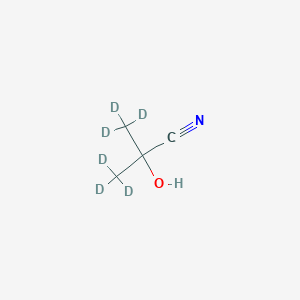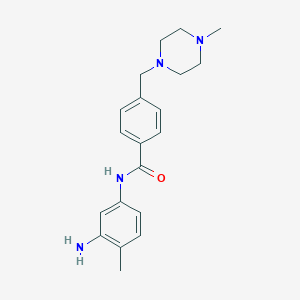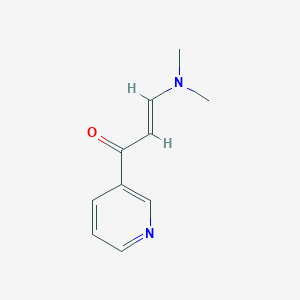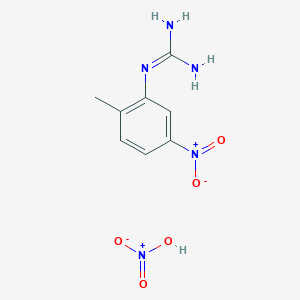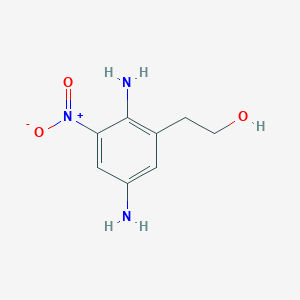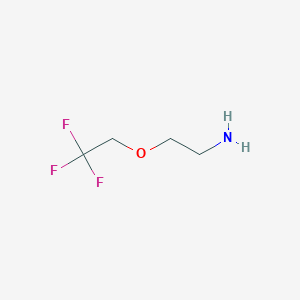
4-(Dimethylamino)butanal
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Dimethylamino)butanal often involves complex reactions. For instance, the synthesis of a π-conjugated chromophore related to this compound was achieved through a series of steps leading to a new extended π-conjugated material, which was analyzed using various characterization techniques such as single crystal XRD, NMR, FTIR, FT-Raman, TG-DSC, and UV-Vis and luminescence studies (Antony et al., 2019). Another study focused on the preparation of 4-(N,N-dimethylamino)phenylethyne through the Wittig reaction, followed by hydrochloric acid elimination, leading to the formation of a charge-transfer complex with acceptors (Rodríguez et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been extensively studied. For instance, the crystal structure of a related compound was found to be stabilized by various hydrogen bonding interactions along with π–π stacking interaction and C–H···π interactions, providing insights into the molecular packing and alignment of cations (Antony et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can lead to diverse molecular diversity, as seen in reactions with acetylenedicarboxylates and arylidene cyanoacetates, producing a variety of polysubstituted derivatives with good diastereoselectivity (Sun et al., 2013). Another study demonstrated the catalytic efficiency of 4-(Dimethylamino)pyridine in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, showcasing its utility in synthesizing γ-lactones and δ-lactones under neutral conditions (Meng et al., 2015).
Physical Properties Analysis
The physical properties of this compound derivatives, such as thermal and optical properties, are crucial for their potential applications. The third harmonic generation efficiency of a compound related to this compound was measured using the Z-scan technique, revealing its nonlinear optical properties, which are essential for applications in optical materials (Antony et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of this compound derivatives are influenced by their molecular structure. The study of the intermolecular interactions in the crystal structure of a related compound, 4-(Dimethylamino)thiopivalophenone, provided insights into the electron distribution and molecular arrangement within the crystal, highlighting the significant contribution of dipolar resonance structures to the molecule's properties (Voss et al., 2019).
Applications De Recherche Scientifique
Antituberculosis Activity : Compounds related to 4-(Dimethylamino)butanal, specifically 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, have shown high antituberculosis activity, with clinical trials underway for their use in this context (Omel’kov, Fedorov, & Stepanov, 2019).
Ligand for Ligand-Free Synthesis : 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne forms a 1:1 charge-transfer complex with TCNE, demonstrating potential as a novel ligand in this field (Rodríguez et al., 1996).
Antifungal Activity : Derivatives like 4-dimethylamino-3-phenyl-2-butanone show promising antifungal properties, although other derivatives have shown low or inactive antimicrobial properties (Dimmock et al., 1978).
Synthesis of (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins : There's an efficient synthesis method using 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one and triflic anhydride, yielding acroleins (Baraznenok, Nenajdenko, & Balenkova, 1998).
Photometric and Qualitative Analysis : 4-Dimethylamino-1,2-phenylenediamine is a selective, sensitive, and reproducible reagent for selenium, useful in photometric and qualitative analysis (Demeyere & Hoste, 1962).
Adhesion Layer for Anionic Polyelectrolytes : 4-(dimethylamino)pyridine acts as an adhesion layer for anionic polyelectrolytes on gold surfaces, facilitating the adsorption of strong and weak polyelectrolytes (Gandubert & Lennox, 2006).
Charge-Transfer Complexes and Thermoplastics : Certain derivatives like 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diynes and their complexes with TCNE show potential as thermoplastics due to their transformation to thermopolymers (Rodríguez et al., 2001).
Synthesis of Trifluoroacetyl Substituted Pyrazolotriazines : Reacting 4-dimethylamino-1,1,1-trifluorobut-3-en-2one with 3-arylpyrazole-5-diazonium salt forms trifluoroacetyl substituted pyrazolotriazines, indicating a potential application in synthesis (Sadchikova, Alexeeva, & Nenajdenko, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-(dimethylamino)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-3-4-6-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVVYUVMPBNOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593366 | |
| Record name | 4-(Dimethylamino)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104459-70-3 | |
| Record name | 4-(Dimethylamino)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







